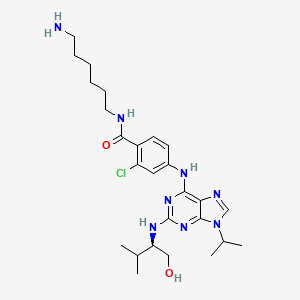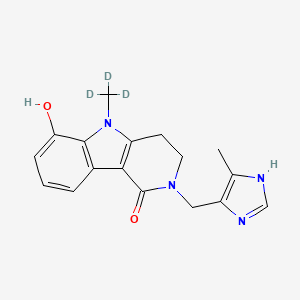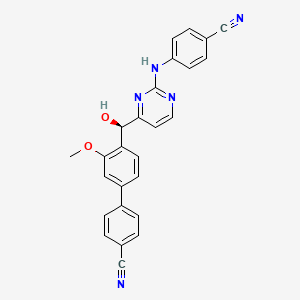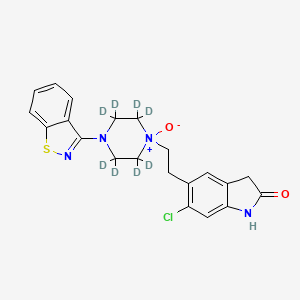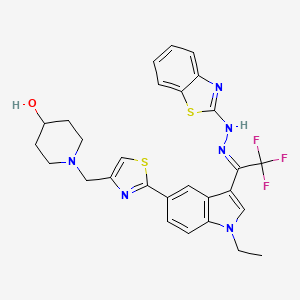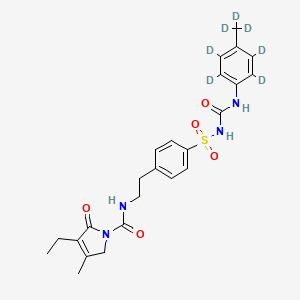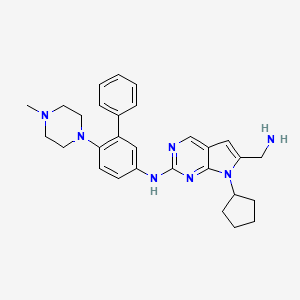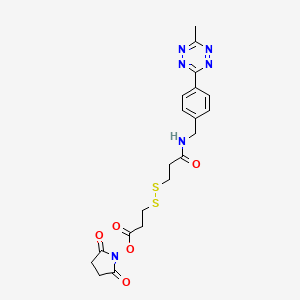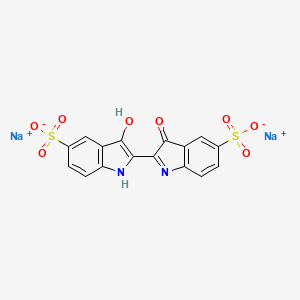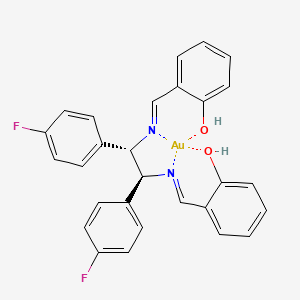
Nonadecanoic-d37 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecanoic-d37 acid, also known as deuterated nonadecanoic acid, is a stable isotope-labeled compound. It is a 19-carbon long saturated fatty acid where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonadecanoic-d37 acid is synthesized by incorporating deuterium into nonadecanoic acid. The process involves the hydrogenation of nonadecanoic acid in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure reactions and ensure the purity of the final product. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium .
Analyse Des Réactions Chimiques
Types of Reactions
Nonadecanoic-d37 acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to nonadecanol-d37 using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the carboxyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products
Oxidation: this compound derivatives.
Reduction: Nonadecanol-d37.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Nonadecanoic-d37 acid is widely used in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles compared to their non-deuterated counterparts
Mécanisme D'action
The mechanism of action of nonadecanoic-d37 acid involves its incorporation into biological systems where it behaves similarly to nonadecanoic acid. The deuterium atoms in this compound can affect the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated nonadecanoic acid. This makes it a valuable tool in studying the behavior of fatty acids in biological systems .
Comparaison Avec Des Composés Similaires
Nonadecanoic-d37 acid is unique due to its deuterium labeling, which distinguishes it from other nonadecanoic acid derivatives. Similar compounds include:
Nonadecanoic acid: The non-deuterated form of this compound.
Heptadecanoic acid: A 17-carbon long saturated fatty acid.
Tridecanoic acid: A 13-carbon long saturated fatty acid.
This compound’s uniqueness lies in its stable isotope labeling, which allows for precise quantitation and tracing in scientific research.
Propriétés
Formule moléculaire |
C19H38O2 |
|---|---|
Poids moléculaire |
335.7 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptatriacontadeuteriononadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
Clé InChI |
ISYWECDDZWTKFF-UQCHHHBTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
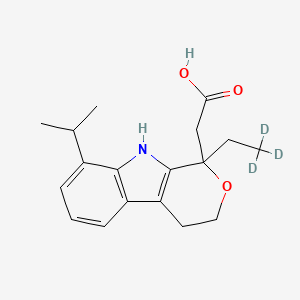
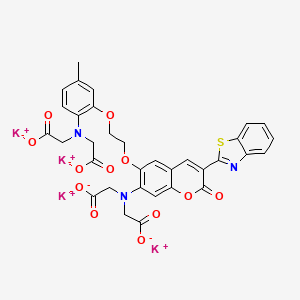
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
